molecular formula C6H11NO2 B152012 (R)-piperidine-3-carboxylic acid CAS No. 25137-00-2

(R)-piperidine-3-carboxylic acid

Cat. No.: B152012
CAS No.: 25137-00-2
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-RXMQYKEDSA-N
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Description

(R)-nipecotic acid is the (R)-enantiopmer of nipecotic acid. It is an enantiomer of a (S)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid zwitterion.

Scientific Research Applications

  • Crystallographic and Spectroscopic Studies : (R)-piperidine-3-carboxylic acid has been used in crystallographic and spectroscopic studies to understand its structural properties. For instance, Bartoszak-Adamska et al. (2011) investigated the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations (Bartoszak-Adamska et al., 2011).

  • Chromatographic Analysis : The compound has been used in chromatographic techniques. For example, Hulme (1955) provided the Rp values of piperidine carboxylic acids in different solvent systems for understanding their behavior in biological materials (Hulme, 1955).

  • Enantioselective Synthesis : The enantioselective synthesis of compounds related to this compound has been a subject of study, such as in the work of Etayo et al. (2008) for synthesizing enantiomerically pure (R)-quinuclidine-2-carboxylic acid (Etayo et al., 2008).

  • Biotechnology in Fine Chemicals : The compound has applications in biotechnology for the production of fine chemicals. Petersen and Sauter (1999) discussed the development of biotransformation processes for the production of homochiral proline, piperidine-2-carboxylic acid, and related compounds (Petersen & Sauter, 1999).

  • Nanotechnology and Catalysis : Research by Ghorbani‐Choghamarani and Azadi (2015) utilized Piperidine-4-carboxylic acid (a related compound) in the synthesis of a novel nanomagnetic reusable catalyst for the synthesis of specific organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

  • Combinatorial Chemistry : The compound has been used in combinatorial chemistry for the development of carbohydrate mimics, as demonstrated by Byrgesen et al. (1997) (Byrgesen et al., 1997).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns on contact with skin or eyes .

Future Directions

The future directions for research on a compound like “®-piperidine-3-carboxylic acid” could include exploring its potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

(3R)-piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365165
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25137-00-2
Record name (-)-Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25137-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-3-Piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nipecotic acid, (R)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z8PAL7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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